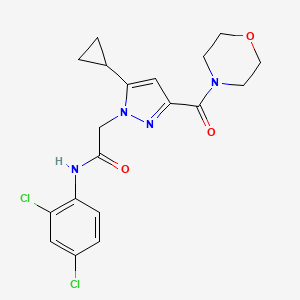
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N4O3 and its molecular weight is 423.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H26Cl2N4O2
- Molecular Weight : 426.36 g/mol
The compound features a pyrazole ring, a cyclopropyl group, a morpholine moiety, and a dichlorophenyl acetamide segment, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the morpholine and dichlorophenyl groups. The synthetic route often utilizes key intermediates that facilitate the construction of the final product.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. The structure-activity relationship (SAR) suggests that the presence of the morpholine and dichlorophenyl groups enhances antitumor efficacy by improving binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. In vitro studies have demonstrated that this compound can effectively reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, there is emerging evidence that this pyrazole derivative possesses antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit significant antifungal and antibacterial effects against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Studies
-
Antitumor Activity Evaluation :
- A study evaluated the effect of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the tested compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
-
Inflammation Model :
- In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in serum levels of TNF-α and IL-6, suggesting potent anti-inflammatory activity.
- Antimicrobial Testing :
Comparative Analysis
Propiedades
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3/c20-13-3-4-15(14(21)9-13)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRIJSCJWQJGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













